molecular formula C6H13NO B12288189 (1R,3R)-3-methoxycyclopentanamine

(1R,3R)-3-methoxycyclopentanamine

Cat. No.: B12288189
M. Wt: 115.17 g/mol
InChI Key: BVILPGWUKJERFN-PHDIDXHHSA-N
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Description

(1R,3R)-3-methoxycyclopentanamine is a chiral amine compound with a cyclopentane ring substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-methoxycyclopentanamine can be achieved through several methodsFor example, the reduction of 3-methoxycyclopentanone using a reducing agent like sodium borohydride can yield (1R,3R)-3-methoxycyclopentanol, which can then be converted to the amine through an amination reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of flow reactors for continuous production, which can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-methoxycyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or amine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oximes, while reduction can produce alcohols .

Scientific Research Applications

(1R,3R)-3-methoxycyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3R)-3-methoxycyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,3R)-3-methoxycyclopentanamine include other cyclopentane derivatives with different substituents, such as:

  • (1R,3R)-3-hydroxycyclopentanamine
  • (1R,3R)-3-aminocyclopentanone
  • (1R,3R)-3-methylcyclopentanamine

Uniqueness

What sets this compound apart is its unique combination of a methoxy group and an amine group on a chiral cyclopentane ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R,3R)-3-methoxycyclopentan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

BVILPGWUKJERFN-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H](C1)N

Canonical SMILES

COC1CCC(C1)N

Origin of Product

United States

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